molecular formula C14H21NO B012449 Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- CAS No. 19832-37-2

Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)-

Cat. No. B012449
CAS RN: 19832-37-2
M. Wt: 219.32 g/mol
InChI Key: VTGRLWVHXLIUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)-, also known as AZD-9164, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of azetidine derivatives and is synthesized using a specific method.

Scientific Research Applications

Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of various inflammatory diseases. It has also been studied for its anti-cancer properties, as it has been found to induce apoptosis in cancer cells. Moreover, Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- has been shown to inhibit the replication of various viruses, including influenza A and B viruses.

Mechanism of Action

Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- exerts its therapeutic effects by interacting with specific targets in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of pro-inflammatory cytokines. Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- also induces apoptosis in cancer cells by activating caspases, which are enzymes responsible for cell death. Additionally, Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- inhibits the replication of viruses by interfering with their nucleic acid synthesis.
Biochemical and Physiological Effects:
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- has been found to have various biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines, which leads to a decrease in inflammation. Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- also induces apoptosis in cancer cells, which leads to the death of these cells. Moreover, Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- inhibits the replication of viruses, which prevents their spread in the body.

Advantages and Limitations for Lab Experiments

Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- has several advantages for lab experiments. It has been found to be stable under various conditions, which makes it easy to handle and store. Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- also has a low toxicity profile, which makes it safe to use in lab experiments. However, one of the limitations of Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- is its low solubility in water, which makes it challenging to administer in vivo.

Future Directions

There are several future directions for the research on Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)-. One of the potential applications of Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- is in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- could also be studied for its potential use in combination with other anti-cancer drugs to enhance their therapeutic effects. Additionally, Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- could be further studied for its anti-viral properties, particularly in the development of new antiviral drugs.
Conclusion:
Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- exerts its therapeutic effects by interacting with specific targets in the body and has various biochemical and physiological effects. Although Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- has several advantages for lab experiments, it also has some limitations. There are several future directions for the research on Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)-, which could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)- is synthesized using a specific method that involves the reaction of 1-ethyl-3-propylazetidin-3-ol with phenyl isocyanate. The reaction results in the formation of Phenol, 3-(1-ethyl-3-propyl-3-azetidinyl)-, which is then purified using various techniques such as column chromatography, recrystallization, and distillation.

properties

CAS RN

19832-37-2

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-(1-ethyl-3-propylazetidin-3-yl)phenol

InChI

InChI=1S/C14H21NO/c1-3-8-14(10-15(4-2)11-14)12-6-5-7-13(16)9-12/h5-7,9,16H,3-4,8,10-11H2,1-2H3

InChI Key

VTGRLWVHXLIUOC-UHFFFAOYSA-N

SMILES

CCCC1(CN(C1)CC)C2=CC(=CC=C2)O

Canonical SMILES

CCCC1(CN(C1)CC)C2=CC(=CC=C2)O

Other CAS RN

19832-37-2

synonyms

3-(1-Ethyl-3-propyl-3-azetidinyl)phenol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.